Methylisonicotinate N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

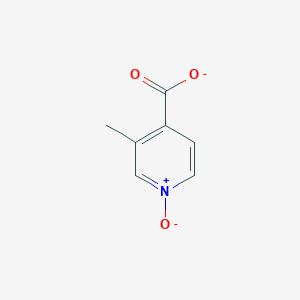

Methylisonicotinate N-oxide (CAS: 3783-38-8) is a heterocyclic organic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is structurally characterized as a pyridine derivative where the nitrogen atom is oxidized to an N-oxide, and a methyl ester group is attached at the 4-position of the ring. This compound has been studied for its crystallographic properties, revealing intermolecular hydrogen bonding patterns (e.g., C2—H2A⋯O2 and C4—H4A⋯O3 interactions) that stabilize its solid-state structure . Analytical methods such as NMR, mass spectrometry, and chromatography are commonly employed for its identification and purity assessment .

Chemical Reactions Analysis

Oxidative Transformations

Methylisonicotinate N-oxide participates in oxidation reactions under controlled conditions. Key findings include:

-

Peracid-mediated oxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) in anhydrous chloroform yields stable intermediates, with electron-withdrawing substituents (e.g., CO₂Me, NO₂) enhancing reactivity .

-

Electrochemical oxidation : Generates a cation radical intermediate under photoredox conditions, enabling C–H functionalization at the pyridine ring .

Table 1: Oxidation Reagents and Outcomes

| Reagent | Conditions | Product/Intermediate | Yield/Conversion | Source |

|---|---|---|---|---|

| m-CPBA | CHCl₃, 25°C | Stable N-oxide adduct | 63–87% | |

| Mes-Acr⁺ (photoredox) | Visible light, MeCN/DMF | Cation radical (ESI-MS confirmed) | – |

Reductive Pathways

Reduction of the N-oxide group is achievable via:

-

Sodium borohydride (NaBH₄) : Converts N-oxide to the parent pyridine derivative at ambient temperature, with selectivity influenced by steric hindrance .

-

Catalytic hydrogenation : Limited efficacy due to competing ring hydrogenation .

Nucleophilic Substitution Reactions

The N-oxide group enhances electrophilicity at specific ring positions:

-

Regioselective substitution : 3-/5-positions exhibit higher reactivity toward isocyanides and amines. Substituent effects were quantified using trimethylsilyl triflate (TMSOTf) as an activator .

Table 2: Substituent Effects on Substitution Regioselectivity

| Substituent (R) | Position | Major Product Ratio (a:b) | Yield (%) | Source |

|---|---|---|---|---|

| CO₂Me | 3 | 5:1 | 40 | |

| OMe | 4 | 3:2 | 76 | |

| NO₂ | 3 | <1:20 | 60 |

Mechanistic studies suggest TMSOTf activates the N-oxide via O-silylation, facilitating nucleophilic attack at electron-deficient carbons .

Decomposition and Rearrangements

Thermal or acidic conditions trigger decomposition:

-

Meisenheimer rearrangement : Occurs at >120°C, yielding N-allyl derivatives via -sigmatropic shifts .

-

Polonovski reaction : N-oxide reacts with acylating agents (e.g., AcCl) to form iminium intermediates, often leading to β-elimination products .

Critical stability thresholds :

Key Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the recommended methods for safely handling and storing Methylisonicotinate N-oxide in laboratory settings?

- Methodological Answer :

- Handling : Work in a well-ventilated area using local exhaust systems to minimize inhalation exposure. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use anti-static equipment to avoid ignition risks due to electrostatic discharge .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Keep away from oxidizing agents and incompatible materials (e.g., strong acids/bases). Monitor for light and thermal sensitivity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Validate purity thresholds (>95%) via calibration standards.

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare spectral data with literature or synthetic standards .

Q. What are the best practices for documenting experimental procedures involving this compound?

- Methodological Answer :

- Include detailed synthesis protocols (reagents, reaction conditions, yields) in the main manuscript, with extended data (e.g., spectral peaks, reproducibility tests) in supplementary materials.

- Cite prior methods for known compounds and provide full characterization (e.g., melting points, solubility) for novel derivatives. Cross-reference supporting files using hyperlinks .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and stability?

- Methodological Answer :

- Catalytic Optimization : Use hydrogen peroxide (30%) with trace phosphoric acid as a stabilizer in aqueous media to enhance oxidation efficiency. Monitor reaction progress via thin-layer chromatography (TLC).

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Analyze degradation products using LC-MS to identify instability triggers .

Q. What experimental strategies are effective for assessing the mutagenic potential of this compound?

- Methodological Answer :

- SAR Fingerprinting : Apply structure–activity relationship (SAR) models to screen aromatic N-oxide substructures against mutagenicity databases (e.g., Leadscope, PubChem). Prioritize substructures linked to alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide).

- In Vitro Assays : Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations. Validate results with mammalian cell mutagenicity assays (e.g., MLA) .

Q. How can cellular uptake mechanisms of this compound be evaluated in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Models : Use hepatocellular carcinoma cell lines (HepG2, Huh7) and HEK293 cells stably transfected with transporters (e.g., OCT1). Measure intracellular concentrations via LC-MS/MS.

- In Vivo Validation : Compare plasma and tissue concentrations in wild-type vs. transporter-knockout mice (e.g., Oct1⁻/⁻). Apply compartmental modeling to assess transporter-independent uptake pathways .

Q. What methodologies are suitable for analyzing the biological activity of this compound in therapeutic contexts?

- Methodological Answer :

- Enantiomeric Profiling : Separate D/L enantiomers via chiral chromatography and test activity in receptor-binding assays (e.g., GPCRs).

- In Vivo Efficacy : Administer the compound in disease models (e.g., inflammation, cancer) and quantify biomarkers (e.g., cytokine levels, tumor volume). Pair with toxicity studies (histopathology, serum biochemistry) .

Comparison with Similar Compounds

Structural Isomers: Methyl Nicotinate N-oxide

Methyl nicotinate N-oxide (CAS: Not provided) shares the same molecular formula (C₇H₇NO₃) and weight (153.14 g/mol) as methylisonicotinate N-oxide but differs in the substituent positions on the pyridine ring. In methyl nicotinate N-oxide, the ester group is located at the 3-position rather than the 4-position (isonicotinate isomer). This positional isomerism can influence physicochemical properties such as solubility, melting point, and reactivity. For example, hydrogen bonding patterns in the crystal lattice (as seen in this compound ) may vary due to steric and electronic effects, altering stability in formulation processes .

N-Oxide Alkaloids: Isoverticine-β-N-oxide and Tylophorin N-oxide

Natural N-oxide alkaloids, such as isoverticine-β-N-oxide (a steroidal alkaloid from Fritillaria plants) and tylophorin N-oxide (from Ficus septica), share the N-oxide functional group but belong to distinct structural classes. Isoverticine-β-N-oxide is a bioactive compound isolated via chromatography and characterized by NMR and MS , while tylophorin N-oxide exhibits anti-inflammatory properties . In contrast, this compound is synthetically derived and lacks the complex polycyclic backbone of these alkaloids, limiting its direct biological relevance but offering advantages in synthetic scalability.

Pharmaceutical N-Oxides: IDO1/TDO Inhibitors

N-Oxides are prominent in drug discovery, as seen in 3-aminoisoxazolopyridine N-oxide derivatives, which inhibit tryptophan dioxygenases (IDO1/TDO) for cancer therapy . However, the lack of an aminoisoxazole ring or other pharmacophores in this compound may limit its intrinsic efficacy compared to specialized inhibitors.

Related Esters: Methyl 5-Amino-2-Methoxyisonicotinate

This compound (CAS: 1368183-31-6) shares the isonicotinate backbone with this compound but includes additional amino and methoxy substituents. Both compounds are analyzed via HPLC, GCMS, and NMR , but the amino-methoxy derivative’s increased functional complexity may necessitate more stringent purification protocols.

Preparation Methods

Oxidation with Organic Peracids

Organic peracids, such as peracetic acid (PAA) and meta-chloroperbenzoic acid (mCPBA), are classical reagents for N-oxide synthesis. These reactions proceed via electrophilic attack of the peracid on the pyridine nitrogen, forming an intermediate that decomposes to yield the N-oxide .

Peracetic Acid as the Oxidizing Agent

Peracetic acid, often generated in situ from acetic acid and hydrogen peroxide, is a cost-effective reagent for large-scale N-oxidation. The reaction typically occurs in anhydrous conditions at temperatures between 20–50°C. For methylisonicotinate, this method achieves moderate yields (70–85%) but requires careful control of reaction time to minimize side reactions such as ester hydrolysis or annular carbon oxidation . A notable example involves the oxidation of 3,5-lutidine with mCPBA in dimethylformamide (DMF) and methanol, yielding 85% N-oxide .

Meta-Chloroperbenzoic Acid (mCPBA)

mCPBA offers superior reactivity and selectivity compared to PAA, particularly for electron-deficient pyridines. In a modified procedure, methylisonicotinate is treated with mCPBA in dichloromethane at 0°C to room temperature, achieving yields upwards of 90% . The electron-withdrawing ester group at the 4-position of the pyridine ring slightly deactivates the nitrogen, necessitating longer reaction times (12–24 hours) compared to unsubstituted pyridines .

Challenges and Side Reactions

Despite their efficacy, peracids pose risks of over-oxidation and decomposition. For instance, 2,6-disubstituted pyridines may undergo sulfonic acid formation or ring opening under aggressive conditions . Methylisonicotinate’s ester group is generally stable, but prolonged exposure to peracids can lead to ester hydrolysis, necessitating neutralization steps post-reaction .

Hydrogen Peroxide-Based Methods

Hydrogen peroxide (H₂O₂) is a greener alternative to peracids, especially when paired with catalysts to enhance its oxidizing power.

H₂O₂ with Inorganic Per-Compound Catalysts

A patent by discloses a method using H₂O₂ and unstable inorganic per-compounds (e.g., sodium persulfate) as catalysts. For tertiary amines like methylisonicotinate, this system achieves 80–90% yields at 60–80°C within 2–4 hours. The catalyst facilitates electron transfer, accelerating the oxidation without requiring acidic conditions . This method is scalable and avoids hazardous solvents, making it industrially favorable .

H₂O₂ with Anhydride Catalysts

Recent advancements employ H₂O₂ with recyclable anhydride catalysts (e.g., octenylsuccinic anhydride) to mimic peracid reactivity. This system generates reactive peroxides in situ, enabling N-oxidation at ambient temperatures with yields comparable to mCPBA (85–92%) . The anhydride is recoverable via distillation, reducing waste and cost .

Comparative Analysis of Methods

The table below summarizes key parameters for methylisonicotinate N-oxide synthesis:

| Method | Reagent | Conditions | Yield | Side Reactions | Scalability |

|---|---|---|---|---|---|

| Peracetic acid | PAA (in situ) | 20–50°C, 6–12 h | 70–85% | Ester hydrolysis | Moderate |

| mCPBA | mCPBA | 0–25°C, 12–24 h | 85–90% | Minimal | Limited (cost) |

| H₂O₂ + Na₂S₂O₈ | H₂O₂, Na₂S₂O₈ | 60–80°C, 2–4 h | 80–90% | Catalyst decomposition | High |

| H₂O₂ + Anhydride | H₂O₂, Od-MA | 25°C, 8–10 h | 85–92% | Anhydride hydrolysis | High (recyclable) |

Mitigation of Side Reactions

Side reactions in N-oxidation are often linked to reagent aggressiveness. For peracid methods, maintaining low temperatures (0–10°C) and stoichiometric control minimizes ester hydrolysis . In H₂O₂ systems, buffering the reaction at pH 4–6 using weak acids (e.g., acetic acid) prevents catalyst degradation and unwanted oxidations .

Industrial and Environmental Considerations

While mCPBA offers high yields, its cost and corrosiveness limit industrial use. Conversely, H₂O₂-based methods align with green chemistry principles, generating water as the sole byproduct . The anhydride-catalyzed process is particularly promising, offering recyclability and compatibility with continuous flow systems .

Properties

Molecular Formula |

C7H6NO3- |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

3-methyl-1-oxidopyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C7H7NO3/c1-5-4-8(11)3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/p-1 |

InChI Key |

OMPBCHVDILLLFU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.